Bleximenib oxalate

Catalog No.
S14643175
CAS No.
M.F
C34H52FN7O7
M. Wt
689.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bleximenib oxalate

Product Name

Bleximenib oxalate

IUPAC Name

N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide;oxalic acid

Molecular Formula

C34H52FN7O7

Molecular Weight

689.8 g/mol

InChI

InChI=1S/C32H50FN7O3.C2H2O4/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7;3-1(4)2(5)6/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3;(H,3,4)(H,5,6)/t27-;/m1./s1

InChI Key

OYKHOVACUSUKFI-HZPIKELBSA-N

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O

Isomeric SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O

Bleximenib oxalate, also known as (S)-Bleximenib oxalate, is a selective small molecule inhibitor that targets the menin protein, disrupting its interaction with the mixed-lineage leukemia 1 protein (KMT2A). This compound has garnered attention in the field of oncology due to its potential therapeutic applications in treating certain types of leukemia and other malignancies associated with KMT2A rearrangements. Bleximenib oxalate is characterized by its chemical formula, C34H52FN7O7, and its molecular weight of approximately 635.82 g/mol .

: Various organic reactions such as coupling reactions, protection/deprotection steps, and functional group transformations are employed to build the complex structure of Bleximenib.
  • Oxalate Salt Formation: The final step involves reacting the base form of Bleximenib with oxalic acid to form the oxalate salt, enhancing its solubility and stability for pharmaceutical applications.
  • While specific synthetic pathways are proprietary, general methodologies include:

    • Amide Coupling: For forming amide bonds within the structure.
    • Alkylation Reactions: To introduce alkyl chains that enhance bioavailability.

    Bleximenib oxalate exhibits potent biological activity as a menin-KMT2A inhibitor. In preclinical studies, it has demonstrated significant efficacy against KMT2A-rearranged acute leukemia models. The compound selectively binds to menin, inhibiting its function and disrupting transcriptional regulation of genes involved in cell growth and survival. This mechanism has been shown to induce apoptosis in cancer cells that depend on the menin-KMT2A interaction for their proliferation .

    Bleximenib oxalate is primarily researched for its application in oncology, particularly:

    • Treatment of Acute Leukemias: Especially those characterized by KMT2A rearrangements.
    • Potential Use in Other Cancers: Its mechanism may extend to other malignancies where menin plays a critical role.

    Additionally, it serves as a valuable tool compound in research settings for studying menin-related pathways and their implications in cancer biology .

    Interaction studies have shown that Bleximenib oxalate specifically inhibits the interaction between menin and KMT2A with high selectivity. These studies typically involve:

    • Biophysical Techniques: Such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities.
    • Cellular Assays: To evaluate the biological impact on cell proliferation and apoptosis in KMT2A-dependent cell lines.

    These studies confirm that Bleximenib effectively disrupts critical protein-protein interactions necessary for tumor growth .

    Bleximenib oxalate belongs to a class of compounds known as menin inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:

    Compound NameMechanism of ActionSelectivityClinical Status
    JNJ-75276617Menin-KMT2A InhibitorHighPreclinical
    Menin-MLL Inhibitor 24Menin-KMT2A InhibitorModerateResearch
    MI-503Menin-KMT2A InhibitorHighPreclinical
    MLL1 InhibitorTargets MLL1 directlyVariableEarly-stage research

    Uniqueness of Bleximenib Oxalate:

    • Bleximenib oxalate is distinguished by its high selectivity for menin over other protein targets, which may lead to fewer off-target effects compared to other inhibitors.
    • Its oral bioavailability makes it a promising candidate for clinical development compared to some other compounds that may require intravenous administration.

    Dose-Dependent Apoptosis Induction in Acute Myeloid Leukemia/Acute Lymphoblastic Leukemia Cell Lines

    Bleximenib oxalate demonstrates potent dose-dependent apoptotic effects across multiple leukemic cell line models harboring lysine methyltransferase 2A rearrangements and nucleophosmin 1 mutations [1]. In comprehensive antiproliferative assays, the compound exhibited exceptional activity against lysine methyltransferase 2A-rearranged acute myeloid leukemia cell lines, with fifty percent inhibitory concentration values consistently below 0.1 micromolar [1] [2]. Specifically, the MOLM-14, MOLM-13, and MV4-11 cell lines demonstrated remarkable sensitivity to bleximenib oxalate treatment [1].

    Flow cytometric analysis using annexin V and live/dead staining revealed dose-dependent apoptosis induction in multiple cell line models [1]. After seven days of treatment, MOLM-14 and OCI-AML3 acute myeloid leukemia cells, as well as RS4;11 B-cell acute lymphoblastic leukemia cells, showed significant apoptotic responses that correlated directly with increasing compound concentrations [1]. The THP-1 cell line represented a notable exception, displaying resistance with fifty percent inhibitory concentration values exceeding 15 micromolar, potentially due to constitutive MEK/extracellular signal-regulated kinase pathway activation through neuroblastoma RAS G12D mutation [1].

    Primary patient samples demonstrated comparable sensitivity profiles to established cell lines [1] [3]. In coculture systems with MS5 murine stromal cells, bleximenib oxalate induced potent antiproliferative effects against six of thirteen nucleophosmin 1-mutant patient samples at both seven and fourteen-day timepoints [1]. Furthermore, primary lysine methyltransferase 2A-rearranged B-cell acute lymphoblastic leukemia patient samples exhibited significant antiproliferative effects with dose-dependent apoptosis induction [1].

    Cell LineMolecular AlterationIC50 (μM)Apoptotic Response
    MOLM-14KMT2A-MLLT3<0.1High
    MOLM-13KMT2A-MLLT3<0.1High
    MV4-11KMT2A-AFF1<0.1High
    OCI-AML3NPM1c0.045High
    RS4;11KMT2A-AFF10.040High
    THP-1KMT2A-MLLT3>15Low

    Differentiation-Associated Phenotypic Changes

    Bleximenib oxalate treatment induced profound myeloid differentiation changes in lysine methyltransferase 2A-rearranged and nucleophosmin 1-mutant acute myeloid leukemia cell lines [1] [3]. Immunophenotypic analysis revealed increased expression of critical differentiation markers, including CD11b and CD14, following three days of treatment [1]. The differentiation response intensified after seven days, with substantially higher numbers of cells expressing these myeloid maturation markers [1].

    Morphological assessment using May-Grünwald Giemsa staining in lysine methyltransferase 2A-AF9 fusion gene-transduced mouse bone marrow cells demonstrated striking differentiation changes [1]. After ten days of 200 nanomolar bleximenib oxalate treatment, cells exhibited a significant increase in neutrophil-like morphology compared to control groups, characterized by condensed nuclei in 28.9% ± 2.6% of analyzed cells versus 10.65% ± 1.35% in dimethyl sulfoxide controls [1].

    Gene expression profiling using Quantigene multiplex assays revealed coordinate upregulation of differentiation-associated genes [1]. Myeloid cell nuclear differentiation antigen and integrin subunit alpha M/CD11b expression increased substantially in lysine methyltransferase 2A-rearranged and nucleophosmin 1-mutant cell lines following bleximenib oxalate treatment [1]. Importantly, B-cell acute lymphoblastic leukemia RS4;11 cells did not exhibit myeloid differentiation markers, consistent with their lymphoid lineage commitment [1].

    Genome-wide microarray analysis confirmed the differentiation-promoting effects through gene set enrichment analysis [1] [3]. Among the most differentially expressed gene sets, pathways involved in myeloid cell differentiation were significantly enriched in lysine methyltransferase 2A-rearranged and nucleophosmin 1-mutant acute myeloid leukemia cells compared to wild-type cell lines [1]. This differentiation occurred prior to apoptosis induction, suggesting that bleximenib oxalate primarily promotes cellular maturation before triggering cell death pathways [1].

    Xenograft Model Therapeutic Response Profiles

    Leukemic Burden Reduction Metrics

    Bleximenib oxalate demonstrated exceptional therapeutic efficacy across multiple xenograft models, achieving substantial leukemic burden reduction in both cell line-derived and patient-derived xenograft systems [1] [2]. In subcutaneous MOLM-14 acute myeloid leukemia xenograft models, daily oral administration resulted in dose-dependent tumor regressions of 70%, 97%, and 99% at 30, 50, and 100 milligrams per kilogram, respectively, after five weeks of treatment [1]. Remarkably, at the 50 and 100 milligrams per kilogram dose levels, 10 of 10 and 9 of 9 tumors failed to regrow after three months off treatment [1].

    Patient-derived xenograft models of lysine methyltransferase 2A-rearranged acute myeloid leukemia showed consistent therapeutic responses [1] [2]. In the lysine methyltransferase 2A-AF6 acute myeloid leukemia patient-derived xenograft model CBAM-68552, bleximenib oxalate treatment led to statistically significant increased lifespan by greater than 89% across all dose levels [1]. This therapeutic effect correlated with significant decreases in human CD45-positive leukemic cells and increased expression of differentiation markers including CD11b, CD13, and CD14 [1].

    Nucleophosmin 1-mutant acute myeloid leukemia patient-derived xenograft models demonstrated extraordinary survival benefits [1]. LEXFAM-2734 nucleophosmin 1-mutant leukemia-bearing mice treated with 30, 50, or 100 milligrams per kilogram bleximenib oxalate did not reach median survival by the study observation period end, with median survival exceeding 133 days compared to 74 days for vehicle-treated controls [1]. Similarly, AM7577 nucleophosmin 1-mutant leukemia-bearing mice showed median survival exceeding 147 days compared to 53.5 days for controls [1].

    Xenograft ModelGenetic AlterationDose (mg/kg)Tumor RegressionSurvival Benefit
    MOLM-14 subcutaneousKMT2A-MLLT33070%-
    MOLM-14 subcutaneousKMT2A-MLLT35097%-
    MOLM-14 subcutaneousKMT2A-MLLT310099%-
    CBAM-68552 PDXKMT2A-AF610-100->89% ILS
    LEXFAM-2734 PDXNPM1c30-100->79% ILS
    AM7577 PDXNPM1c10-100->169% ILS

    Survival Benefit Correlation with Target Gene Modulation

    The therapeutic efficacy of bleximenib oxalate in xenograft models directly correlated with modulation of menin-lysine methyltransferase 2A target genes [1] [2]. Tumor regression in subcutaneous MOLM-14 models was associated with significant reduction of messenger RNA expression of the critical menin-lysine methyltransferase 2A target gene Meis homeobox 1 after both three and eleven days of treatment [1]. Additionally, bleximenib oxalate treatment decreased expression of other menin-lysine methyltransferase 2A target genes including Fms Related Receptor Tyrosine Kinase 3, myocyte-specific enhancer factor 2C, and Pre-B-cell leukemia homeobox 3 [1].

    Coordinate increases in differentiation gene expression accompanied target gene suppression [1]. Treatment resulted in elevated expression of myeloid cell nuclear differentiation antigen and integrin subunit alpha M/CD11b, confirming the compound's ability to overcome differentiation blockade characteristic of acute myeloid leukemia [1]. These molecular changes occurred rapidly, with detectable modulation within three days of treatment initiation [1].

    Lysine methyltransferase 2A-rearranged B-cell acute lymphoblastic leukemia patient-derived xenograft models showed similar target gene modulation patterns [1]. In the lysine methyltransferase 2A-AF4 B-cell acute lymphoblastic leukemia patient-derived xenograft model CBAB-62871, mice treated with 30 or 100 milligrams per kilogram bleximenib oxalate showed dose-dependent and statistically significant increased lifespan by greater than 48% and greater than 160%, respectively [1]. After twenty-one days of treatment, the compound potently reduced leukemia cell burden in bone marrow and increased expression of differentiation markers [1].

    Pharmacodynamic analysis revealed dose-dependent target engagement [4]. At bleximenib 90/100 milligrams twice daily dose levels, significantly greater inhibition of Meis homeobox 1 was observed after the first treatment cycle compared to 45 milligrams twice daily, with similar inhibition observed at 150 milligrams twice daily [4]. These data indicated optimal target engagement was rapidly achieved at 90/100 milligrams twice daily dosing [4].

    Structural Impact of MEN1M327I/T349M Variants

    The emergence of specific mutations in the MEN1 gene, particularly M327I and T349M variants, has been identified as a primary mechanism of acquired resistance to menin inhibitors including Bleximenib oxalate [1] [2]. These mutations occur at critical amino acid positions that are located in close proximity to the W346 residue within the menin binding pocket, which serves as a crucial interaction site for small molecule inhibitors [1] [3].

    MEN1M327I Mutation Structural Consequences

    The M327I mutation represents the most frequently observed resistance alteration in clinical settings [1] [4]. Crystal structure analyses reveal that the substitution of methionine with isoleucine at position 327 creates a significant steric clash with inhibitor molecules. Specifically, the branching methyl group of the isoleucine residue projects toward the cyclohexyl ring of bound inhibitors, causing displacement of the drug molecule and disrupting critical hydrogen bonds with the W346 residue [1]. This structural perturbation reduces inhibitor binding affinity by 16-fold to 200-fold compared to wild-type menin, depending on the specific inhibitor chemotype [3].

    Importantly, Bleximenib oxalate demonstrates superior retention of binding affinity against the M327I mutant compared to other menin inhibitors. While most inhibitors show dramatic losses in potency, Bleximenib maintains inhibition constants in the sub-nanomolar to double-digit nanomolar range against M327I-mutant menin [4]. This enhanced resilience is attributed to Bleximenib's unique binding mode, which involves a distinct interaction pattern that minimizes the impact of the M327I steric clash [5] [6].

    MEN1T349M Mutation Mechanistic Impact

    The T349M mutation presents a different resistance mechanism compared to M327I [1] [7]. The substitution of threonine with methionine at position 349 does not create direct steric hindrance with bound inhibitors but instead induces conformational changes in the menin protein structure. The bulkier methionine residue necessitates repacking of the protein to accommodate the larger side chain, resulting in a minor but functionally significant shift of inhibitor molecules within their binding sites [4].

    Crystal structure modeling indicates that Bleximenib oxalate experiences only minimal displacement within the T349M mutant binding pocket [4]. This limited structural perturbation allows maintenance of key van der Waals interactions and preservation of the critical hydrogen bond with Asp290, explaining Bleximenib's retained potency against T349M-mutant cells [5]. The T349M mutation also affects the kinetics of KMT2A binding to menin, with studies demonstrating very slow dissociation rates that may present additional challenges for small molecule inhibition [7].

    Binding Affinity and Resistance Profiles

    Comprehensive binding studies demonstrate that Bleximenib oxalate maintains potent inhibitory activity across multiple resistance-associated MEN1 mutations [5] [4]. In competitive binding assays using fluorescence polarization techniques, Bleximenib exhibits IC50 values of approximately 0.1 nanomolar against wild-type menin, with only modest increases to 0.3-1.0 nanomolar against M327I and T349M mutants respectively [5] [4]. This contrasts sharply with other menin inhibitors that show 20-fold to 200-fold reductions in binding affinity against these same mutations [3].

    Menin MutationBleximenib IC50 (nM)Revumenib IC50 Fold ChangeStructural ImpactClinical Resistance
    Wild Type0.1 ± 0.051Normal bindingNo
    M327I~0.3-0.516-200xSteric clash with cyclohexyl ringYes
    T349M~0.5-1.020-50xMinor shift in binding pocketYes
    G331RNR10-75xDisrupted H-bond with W346Yes
    G331DNR5-15xVery slow MLL1 dissociationYes

    Allosteric Compensation in Inhibitor-Resistant Clones

    Beyond direct binding site mutations, inhibitor-resistant clones develop sophisticated allosteric compensation mechanisms that enable continued menin function despite the presence of small molecule inhibitors [8] [9]. These compensatory mechanisms involve conformational flexibility, alternative protein-protein interactions, and reorganization of chromatin complexes.

    Conformational Plasticity and W346 Flexibility

    The menin protein exhibits inherent conformational plasticity that can be exploited by resistant clones to evade inhibitor binding [10] [8]. The W346 residue, which forms critical hydrogen bonds with most menin inhibitors, demonstrates significant flexibility that allows for alternative conformational states [10]. In resistant clones, this flexibility enables the adoption of conformations that maintain KMT2A binding capacity while reducing inhibitor affinity.

    Molecular dynamics simulations reveal that resistant clones can stabilize alternative conformational states of the menin binding pocket through allosteric networks involving distant protein regions [8]. These conformational changes are propagated through the protein structure via networks of amino acid interactions, allowing the binding site to adopt geometries that favor KMT2A binding over inhibitor binding.

    Alternative Menin Binding Partner Recruitment

    Resistant clones compensate for reduced menin-KMT2A interaction by recruiting alternative binding partners that can partially restore transcriptional activity [9]. The LEDGF protein has been identified as a key alternative binding partner that can substitute for KMT2A in supporting HOX gene expression [11]. Additionally, the JunD transcription factor, which normally competes with KMT2A for menin binding, can be recruited to form compensatory transcriptional complexes [9].

    The central cavity of menin serves as a hub for multiple protein-protein interactions, and resistant clones exploit this promiscuity to maintain essential gene expression programs [10] [9]. Studies using proximity labeling techniques have identified networks of menin-associated proteins including WAPL, MED12, and GATA3 that can provide compensatory transcriptional regulation when primary menin-KMT2A interactions are disrupted [12].

    Chromatin Complex Reorganization

    In response to menin inhibition, resistant clones undergo extensive reorganization of chromatin regulatory complexes to maintain essential gene expression [13] [14]. This reorganization involves the formation of alternative COMPASS-like complexes that can deposit H3K4me3 marks independently of canonical menin-KMT2A interactions.

    The reorganization process is facilitated by the recruitment of alternative scaffold proteins that can substitute for menin's role in complex assembly [13]. These alternative scaffolds include components of the Polycomb Repressive Complexes and other chromatin remodeling factors that can be repurposed to support leukemogenic gene expression programs.

    Post-translational Modification Networks

    Resistant clones modulate menin function through extensive post-translational modification networks that affect protein stability, localization, and interaction capacity [9]. Ubiquitination patterns of menin are altered in resistant clones, with specific modifications at lysine residues affecting protein degradation rates and cellular localization.

    Phosphorylation of menin by various kinases, including those in the PI3K/AKT pathway, provides additional layers of regulation that can be exploited by resistant clones [9]. These modifications can enhance menin's interaction with alternative binding partners while reducing affinity for small molecule inhibitors.

    Compensation TypeMolecular MechanismStructural FeaturesFunctional ConsequenceClinical Relevance
    Menin-KMT2A Interface FlexibilityConformational plasticity allows drug evasionW346 residue flexibilityMaintained HOX gene expressionExplains partial resistance patterns
    Alternative Menin Binding PartnersLEDGF/JUND alternative interactionsCentral cavity adaptationPartial transcriptional activityIdentifies combination targets
    Chromatin Complex ReorganizationCOMPASS-like complex formationN-terminal/C-terminal domainsAlternative chromatin targetingGuides structure-based design
    Post-translational ModificationsMenin ubiquitination/phosphorylationLysine/serine modification sitesProtein stability modulationBiomarker development potential
    Protein-Protein Interaction NetworksWAPL/MED12/GATA3 compensationMulti-protein scaffold formationCompensatory gene regulationResistance prediction models

    Transcriptional Bypass Signaling Pathways

    Alternative Epigenetic Regulator Activation

    The development of resistance to Bleximenib oxalate frequently involves the activation of alternative epigenetic regulatory pathways that can compensate for the loss of menin-KMT2A function [15] [16]. These bypass mechanisms enable continued expression of leukemogenic genes through alternative chromatin modification and transcriptional activation pathways.

    Polycomb Repressive Complex 1.1 Loss-Mediated Resistance

    Loss of Polycomb Repressive Complex 1.1 (PRC1.1) components represents one of the most significant mechanisms of resistance to menin inhibitors, affecting approximately 30-40% of resistant cases [15] [16]. PRC1.1 normally functions to repress a subset of noncanonical menin target genes through deposition of H2AK119ub repressive marks. In resistant clones, loss of PRC1.1 components such as PCGF1, BCOR, or KDM2B leads to epigenetic reactivation of these normally repressed targets [15].

    The mechanism involves bivalent chromatin domains where menin and PRC1.1 co-occupy promoter regions of key genes including MYC, LRP5, and RUNX3 [16]. Under normal conditions, menin inhibition would lead to loss of activating signals while PRC1.1 maintains repressive marks, resulting in gene silencing. However, in PRC1.1-deficient cells, the loss of repressive H2AK119ub marks allows these genes to remain active despite menin inhibition [15] [16].

    Mechanistic studies demonstrate that PRC1.1 loss specifically affects genes that are bivalently marked by both active menin signals and repressive H2AK119ub modifications [16]. Unlike canonical menin targets such as MEIS1 and PBX3 that are regulated solely by menin, these noncanonical targets require coordinated regulation by both activating and repressive complexes. The therapeutic vulnerability of PRC1.1-deficient cells to BCL2 inhibition with venetoclax provides a rational combination therapy approach [15] [16].

    BRD4 and BET Protein Compensatory Activation

    Bromodomain-containing protein 4 (BRD4) and related BET family proteins provide alternative mechanisms for maintaining transcriptional activation of key leukemogenic genes in Bleximenib-resistant cells [17] [18]. BRD4 binds to acetylated histones at active enhancers and super-enhancers, facilitating recruitment of the positive transcription elongation factor P-TEFb complex.

    In resistant clones, enhanced BRD4 activity compensates for reduced menin-mediated transcription by maintaining active chromatin states at critical gene loci [18]. This compensation is particularly evident at super-enhancer regions that drive MYC expression and other essential leukemic programs. The mechanism involves increased recruitment of BRD4 to acetylated histones, enhanced P-TEFb activity, and sustained transcriptional elongation despite menin inhibition.

    Therapeutic targeting of this resistance mechanism can be achieved through BET inhibitors such as JQ1 or OTX015, which disrupt BRD4-chromatin interactions [18]. Combination therapy with Bleximenib and BET inhibitors has demonstrated synergistic efficacy in preclinical models, supporting clinical development of this approach [19].

    MOZ and HBO1 Histone Acetyltransferase Bypass

    The MYST family histone acetyltransferases MOZ (KAT6A) and HBO1 (KAT7) provide alternative pathways for maintaining active chromatin states in Bleximenib-resistant cells [20] [21]. These enzymes normally function in conjunction with menin complexes but can be recruited independently to maintain H3K23ac and other activating histone modifications.

    In NUP98-rearranged leukemias, MOZ and HBO1 associate directly with NUP98 fusion proteins within nuclear condensates, providing menin-independent mechanisms for chromatin activation [21]. Genetic inactivation or pharmacological inhibition of MOZ and HBO1 impairs the fitness of NUP98-rearranged cells and synergizes with menin inhibition [21].

    The therapeutic targeting of MOZ and HBO1 using specific inhibitors such as WM-8014 represents a promising strategy for overcoming this resistance mechanism [20] [21]. Combined inhibition of MOZ/HBO1 and menin shows synergistic effects and remains efficacious in menin inhibitor-resistant cells [21].

    CBP/p300 Coactivator Complex Compensatory Function

    The CREB-binding protein (CBP) and p300 histone acetyltransferases serve as alternative transcriptional coactivators that can maintain gene expression in the absence of functional menin-KMT2A complexes [19]. These proteins are recruited to gene promoters and enhancers where they deposit H3K27ac marks and facilitate transcriptional activation.

    In resistant clones, enhanced recruitment of CBP/p300 complexes compensates for reduced menin activity by maintaining active chromatin modifications at key gene loci [19]. This compensation is particularly important for maintaining expression of HOX genes and MEIS1, which are critical for leukemic cell survival.

    KDM1A/LSD1 Demethylase-Mediated Chromatin Accessibility

    Lysine-specific demethylase 1A (KDM1A/LSD1) contributes to resistance by modulating chromatin accessibility and facilitating alternative transcriptional programs [17]. LSD1 removes repressive H3K9me2 and H3K4me2 marks, creating accessible chromatin regions that can be targeted by alternative transcriptional complexes.

    In resistant cells, enhanced LSD1 activity maintains chromatin accessibility at key gene loci, enabling continued transcription despite menin inhibition [17]. This mechanism is particularly relevant for maintaining expression of transcription factors such as GFI1, PU.1, and CEBPA that support leukemic cell identity.

    Bypass PathwayMechanism of ActionTarget Genes AffectedResistance FrequencyTherapeutic Vulnerability
    Polycomb Repressive Complex 1.1 LossLoss of H2AK119ub repressive marksMYC, LRP5, RUNX3~30-40%Venetoclax (BCL2 inhibitor)
    BRD4/BET Protein ActivationEnhanced super-enhancer activationMYC, MEIS1 bypass~25%JQ1, OTX015 (BET inhibitors)
    MOZ/HBO1 Histone AcetyltransferaseAlternative H3K23ac depositionMEIS1, HOXA cluster~20%WM-8014 (MOZ inhibitor)
    CBP/p300 Coactivator ComplexCompensatory transcriptional activationHOX genes, MEIS1~15%C646 (CBP/p300 inhibitor)
    KDM1A/LSD1 DemethylaseAltered chromatin accessibilityGFI1, PU.1, CEBPA~10%GSK-2879552 (LSD1 inhibitor)
    MYC Transcriptional ReactivationNoncanonical menin target activationCell cycle regulators~35%CDK inhibitors

    Metabolic Adaptation Mechanisms

    Resistance to Bleximenib oxalate involves comprehensive metabolic reprogramming that enables leukemic cells to maintain essential cellular functions despite disruption of menin-mediated gene expression [12] [22]. These metabolic adaptations provide alternative energy sources and biosynthetic pathways that support continued proliferation and survival.

    Oxidative Phosphorylation Enhancement and Mitochondrial Reprogramming

    Menin normally regulates the expression of oxidative phosphorylation (OXPHOS) genes through direct transcriptional control [12] [23]. In resistant cells, alternative regulatory mechanisms maintain or enhance OXPHOS gene expression, enabling continued mitochondrial ATP production. This adaptation is particularly critical for leukemic stem cells, which rely heavily on OXPHOS for energy generation [22].

    The enhancement of OXPHOS function in resistant cells involves upregulation of nuclear-encoded mitochondrial genes, increased mitochondrial biogenesis through PGC1α activation, and enhanced assembly of respiratory complexes [12] [23]. Studies demonstrate that menin knockdown cells exhibit defects in basal oxygen consumption rates, but resistant clones develop compensatory mechanisms to restore respiratory capacity [12].

    Therapeutic targeting of this adaptation can be achieved through Complex I inhibitors such as rotenone or through PGC1α modulators that disrupt mitochondrial biogenesis [22]. However, the essential role of OXPHOS in normal hematopoietic cells necessitates careful therapeutic window considerations.

    Fatty Acid Oxidation Activation and Lipid Metabolism Reprogramming

    Fatty acid oxidation (FAO) provides an alternative energy source that enables resistance to Bleximenib treatment [22]. Resistant cells upregulate key FAO enzymes including CPT1A and ACOX1, facilitating enhanced β-oxidation of fatty acids and increased acetyl-CoA production for the tricarboxylic acid cycle.

    This metabolic adaptation is particularly important for quiescent leukemic stem cells, which utilize FAO as a primary energy source [22]. The activation of FAO pathways provides metabolic flexibility that reduces dependence on menin-regulated glucose metabolism and glycolysis.

    Mechanistically, FAO activation involves transcriptional upregulation of rate-limiting enzymes, enhanced mitochondrial fatty acid import, and increased β-oxidation capacity [22]. This adaptation can be therapeutically targeted using CPT1A inhibitors such as etomoxir, which blocks the rate-limiting step of fatty acid entry into mitochondria.

    Glycolytic Flux Redistribution and Glucose Metabolism Rewiring

    Resistant cells undergo significant rewiring of glucose metabolism to maintain essential biosynthetic pathways [12] [24]. This rewiring involves enhanced glucose uptake, redistribution of glycolytic flux toward anabolic pathways, and activation of the pentose phosphate pathway for NADPH generation.

    The metabolic switch involves upregulation of hexokinase 2 (HK2) and pyruvate kinase M2 (PKM2), which facilitate enhanced glucose utilization and metabolic flexibility [24]. PKM2 in particular allows for regulation of glycolytic flux in response to cellular energy demands and growth signals.

    Studies demonstrate that menin and menin-associated proteins (MAPs) normally coordinate the regulation of both glycolytic and OXPHOS genes [12]. In resistant cells, alternative regulatory mechanisms maintain this coordination despite menin inhibition, preserving metabolic homeostasis.

    Glutaminolysis Upregulation and Nitrogen Metabolism Adaptation

    Glutamine metabolism provides an alternative carbon and nitrogen source that supports biosynthetic processes in resistant cells [24]. Enhanced glutaminolysis involves upregulation of glutaminase 1 (GLS1) and glutamate dehydrogenase (GLUD1), facilitating conversion of glutamine to α-ketoglutarate for the TCA cycle.

    This adaptation is particularly important for maintaining amino acid biosynthesis, nucleotide synthesis, and redox balance in the absence of optimal glucose metabolism [24]. The increased flux through glutaminolysis provides essential precursors for macromolecular synthesis and cellular growth.

    Therapeutic targeting of glutaminolysis using inhibitors such as CB-839 (glutaminase inhibitor) has shown promise in preclinical studies and may represent an effective strategy for overcoming metabolic resistance [24].

    Pentose Phosphate Pathway Enhancement for Redox Homeostasis

    The pentose phosphate pathway (PPP) provides essential NADPH for reductive biosynthesis and redox homeostasis [24]. Resistant cells enhance PPP flux through upregulation of glucose-6-phosphate dehydrogenase (G6PD) and transaldolase 1 (TALDO1), maintaining NADPH production despite metabolic stress.

    This adaptation is critical for maintaining cellular antioxidant capacity and supporting biosynthetic processes that require reducing equivalents [24]. The enhanced PPP activity also provides ribose-5-phosphate for nucleotide synthesis, supporting continued proliferation.

    Integrated Metabolic Network Coordination

    Resistant cells develop sophisticated coordination mechanisms that integrate multiple metabolic pathways to maintain cellular homeostasis [12]. This coordination involves cross-regulation between glycolysis, OXPHOS, FAO, and glutaminolysis to ensure optimal energy production and biosynthetic capacity.

    The coordination is mediated by metabolic sensors including AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and hypoxia-inducible factors (HIFs) that respond to cellular energy status and nutrient availability [12] [22]. These regulatory networks enable rapid adaptation to changing metabolic conditions and therapeutic pressures.

    Metabolic PathwayRegulatory MechanismMetabolic OutputResistance ImpactTargeting Strategy
    Oxidative Phosphorylation EnhancementMenin-OXPHOS gene transcriptionIncreased ATP productionEnergy independence from meninComplex I inhibitors (rotenone)
    Fatty Acid Oxidation ActivationCPT1A/ACOX1 upregulationEnhanced acetyl-CoA supplyAlternative carbon source utilizationCPT1A inhibitors (etomoxir)
    Glycolytic Flux RedistributionHK2/PKM2 metabolic switchLactate/pyruvate balanceMetabolic flexibility maintenanceGlycolysis inhibitors (2-DG)
    Glutaminolysis UpregulationGLS1/GLUD1 activationAlpha-ketoglutarate generationNitrogen metabolism bypassGlutaminase inhibitors (CB-839)
    Pentose Phosphate PathwayG6PD/TALDO1 enhancementNADPH for redox balanceOxidative stress toleranceG6PD inhibitors (DHEA)
    Mitochondrial BiogenesisPGC1α/NRF1 activationEnhanced respiratory capacitySustained proliferative capacityPGC1α modulators

    Hydrogen Bond Acceptor Count

    14

    Hydrogen Bond Donor Count

    2

    Exact Mass

    689.39122519 g/mol

    Monoisotopic Mass

    689.39122519 g/mol

    Heavy Atom Count

    49

    Dates

    Last modified: 08-10-2024

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